2-(4-Iodophenyl)benzoxazole, also known as 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine, is a compound that belongs to the benzoxazole family, characterized by its unique structural features and potential applications in various fields. This compound is notable for its iodine substitution on the phenyl ring, which significantly influences its reactivity and biological properties.
The compound can be synthesized from readily available starting materials such as 4-iodoaniline and salicylaldehyde. It falls under the classification of heterocyclic compounds, specifically within the benzoxazole derivatives, which are known for their diverse biological activities and utility in organic synthesis.
The synthesis of 2-(4-Iodophenyl)benzoxazole typically involves several key steps:
Industrial production methods may involve optimized conditions for large-scale synthesis, including continuous flow reactors and efficient purification techniques to ensure high yields and purity of the final product.
The molecular structure of 2-(4-Iodophenyl)benzoxazole consists of a benzoxazole ring fused with a phenyl group that carries an iodine substituent. The presence of iodine enhances its electrophilic character, making it a versatile intermediate in organic synthesis.
2-(4-Iodophenyl)benzoxazole can participate in various chemical reactions:
The mechanism of action for 2-(4-Iodophenyl)benzoxazole involves its interaction with specific biological targets. The iodine atom and amine group are crucial for its reactivity and binding affinity to various enzymes and receptors. This compound has been studied for its potential biological activities, including antimicrobial and anticancer effects.
Research indicates that compounds containing nitrogen atoms directly connected to the benzoxazole moiety exhibit significant biological activity, suggesting that modifications to this structure could enhance therapeutic efficacy .
Relevant analyses have shown that derivatives of benzoxazoles often retain significant biological activity, making them valuable in medicinal chemistry .
2-(4-Iodophenyl)benzoxazole has several scientific uses:
The therapeutic application of benzoxazoles spans over six decades, marked by key milestones that demonstrate their evolving clinical relevance:
Muscle Relaxants & Anti-inflammatories (1950s-1980s): Chlorzoxazone (approved 1958) was among the first benzoxazole drugs clinically employed as a centrally acting muscle relaxant. Its mechanism involves inhibition of spinal polysynaptic reflexes. The 1980s saw the introduction of flunoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) leveraging the benzoxazole core for cyclooxygenase (COX) inhibition [8].
Antimicrobial Agents (1990s-2000s): Natural benzoxazole antibiotics like calcimycin (a ionophore antibiotic) and boxazomycins (exhibiting potent activity against Gram-positive bacteria) highlighted the scaffold's potential in infectious disease treatment. These compounds spurred synthetic efforts to develop analogues with improved spectra and reduced resistance potential [8] [3].
Kinase Inhibitors & Targeted Oncology Agents (2010s-Present): The paradigm shifted toward molecularly targeted therapies with benzoxazole-based inhibitors of critical cancer targets. Seminal work demonstrated potent VEGFR-2 (vascular endothelial growth factor receptor 2) inhibition using 2-arylbenzoxazole derivatives, exemplified by compound 12l (IC₅₀ = 97.38 nM against VEGFR-2). These agents adopted a pharmacophore model mimicking sorafenib, incorporating hinge-binding (benzoxazole), linker, and hydrophobic terminal regions [2]. Concurrently, benzoxazoles emerged as potent topoisomerase IIα inhibitors, with derivatives like 1i (5-nitro-2-(4-butylphenyl)benzoxazole) achieving IC₅₀ values of 2 µM – significantly outperforming etoposide (IC₅₀ = 10 µM) in enzymatic assays [7].
Recent Expansions (2020s): Innovations include benzoxazole derivatives targeting Pks13 for tuberculosis treatment (e.g., scaffold-hopped analogues of TAM16 with potent Mycobacterium tuberculosis MIC values) [10] and modulators of the aryl hydrocarbon receptor (AhR) with anti-inflammatory potential, leveraging halogenation strategies [5].
Table 1: Key Benzoxazole-Based Therapeutics in Development or Clinical Use
Era | Representative Compound | Therapeutic Area | Primary Target/Mechanism |
---|---|---|---|
1950s-1980s | Chlorzoxazone | Muscle Relaxant | Spinal polysynaptic reflex inhibition |
1980s | Flunoxaprofen | Anti-inflammatory (NSAID) | Cyclooxygenase (COX) inhibition |
1990s-2000s | Boxazomycin B | Antibiotic | Bacterial cell membrane disruption |
2010s | VEGFR-2 Inhibitor 12l | Anticancer (Anti-angiogenic) | VEGFR-2 tyrosine kinase inhibition |
2020s | Pks13 Inhibitor BZX series | Antitubercular | Mycobacterium tuberculosis Pks13 thioesterase domain inhibition |
The 2-arylbenzoxazole architecture provides a versatile platform for rational drug design, combining favorable physicochemical properties with precise target engagement capabilities:
Planarity and Rigidity: The fused bicyclic benzoxazole core enforces molecular planarity. This facilitates intercalation into DNA (e.g., stabilization of telomeric G-quadruplex structures as demonstrated with benzoxazol-2-ylmethyl-triazole derivatives [4]) and optimal stacking within the hydrophobic clefts of enzyme active sites, such as the ATP-binding region of kinases. Rigidity reduces conformational entropy penalties upon target binding, enhancing binding affinity.
Dual Hydrogen-Bond Acceptors: The oxazole nitrogen (N1) and oxygen (O1) atoms serve as hydrogen bond acceptors. This enables critical interactions with target proteins, exemplified in VEGFR-2 inhibitors where the benzoxazole nitrogen forms a key hinge-binding interaction with Cys919 in the kinase domain, analogous to interactions seen with sorafenib [2]. Molecular docking of 2-(4-iodophenyl)benzoxazole derivatives frequently predicts additional hydrogen bonding with backbone amides in target binding pockets.
Electron-Deficient Character: The benzoxazole ring is intrinsically electron-deficient. This promotes π-π stacking interactions with electron-rich aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins and enhances stability towards oxidative metabolism. Electron-withdrawing substituents at the benzoxazole 5/6-position (e.g., NO₂, CN, halogen) further augment this property, improving DNA intercalation (topoisomerase inhibitors) and enzymatic inhibition potency [7].
Synthetic Versatility for SAR Exploration: The 2-aryl position tolerates extensive modification. Structure-activity relationship (SAR) studies consistently reveal that para-substitution on the 2-phenyl ring yields the most potent derivatives. Optimal para-substituents include hydrophobic groups (e.g., tert-butyl, n-butyl, morpholine, N,N-diethyl) that occupy allosteric hydrophobic pockets in targets like VEGFR-2 or topoisomerase IIα. Crucially, the 4-position is ideal for incorporating halogens like iodine without significant steric penalty [2] [3] [7].
Table 2: Impact of 2-Aryl Substitution on Antiproliferative Activity of Benzoxazole Derivatives
Compound | R (4-Position of 2-Phenyl) | X (Benzoxazole 5/6-Position) | IC₅₀ (HepG2, μM) | Primary Target |
---|---|---|---|---|
12d | tert-Butyl | H | 23.61 | VEGFR-2 |
12f | tert-Butyl | CH₃ | 36.96 | VEGFR-2 |
12l | tert-Butyl | Cl | 10.50 | VEGFR-2 |
1i | n-Butyl | NO₂ (5-position) | 2.0 (Enzyme IC₅₀, μM) | Topoisomerase IIα |
41-48 series | Morpholine / N,N-Diethyl | OCH₃ (3-position of phenyl) | < 10 (NCI-H460) | Multiple (Broad anticancer) |
Halogen incorporation, particularly iodine at the para-position of the 2-aryl ring, profoundly influences the biological profile of benzoxazoles through steric, electronic, and metabolic mechanisms:
Steric Effects and Hydrophobic Filling: Iodine possesses a significantly larger van der Waals radius (198 pm) compared to chlorine (175 pm) and fluorine (147 pm). This bulky atom efficiently fills deep hydrophobic sub-pockets within target proteins. In VEGFR-2 inhibitors, tert-butyl or cyclopentyl groups at the terminal aryl position (mimicking sorafenib's pharmacophore) enhance activity, but iodine provides a unique combination of bulk and moderate hydrophobicity (LogP increase ~1.0 unit versus unsubstituted phenyl). This bulk is critical for Pks13 inhibitors targeting the thioesterase domain, where optimal fit correlates with antimycobacterial potency [10].
Electronic Contributions: Iodine is a weak σ-electron-withdrawer but a strong π-electron-donor due to polarizability. This mixed electronic character can fine-tune the electron density of the entire 2-arylbenzoxazole system:
Modulation of the benzoxazole core's electron deficiency can influence hydrogen-bond acceptor strength and dipole moment, affecting binding affinity. Docking studies of G-quadruplex DNA binders show iodinated benzoxazoles form more stable complexes than their non-halogenated counterparts due to enhanced electrostatic complementarity [4].
Metabolic Stabilization and Half-life Extension: The carbon-iodine (C–I) bond is significantly stronger and less prone to oxidative cleavage by cytochrome P450 enzymes compared to C–Br or C–Cl bonds. Iodination, particularly at the para-position, dramatically reduces phase I metabolic oxidation rates on the adjacent aryl ring. This translates to extended plasma half-lives in vivo, a crucial advantage for therapeutics requiring sustained exposure. While not directly measured for 2-(4-iodophenyl)benzoxazole, analogues like halogenated indole AhR agonists exhibit markedly improved metabolic stability over non-halogenated counterparts [5].
Unique Pharmacological Profiles: Iodine's polarizability enables weak halogen bonding interactions (C–I···O/N), an interaction increasingly recognized as important in drug-target recognition. This is observed in molecular dynamics simulations of benzoxazole derivatives bound to kinases and nuclear receptors like the aryl hydrocarbon receptor (AhR). Halogenated indoles acting via AhR activation demonstrate that position-specific iodination (e.g., 4- or 7-position) maximizes potency and anti-inflammatory effects [5]. Furthermore, iodine's high atomic mass and electron density make it an excellent handle for radiolabeling (e.g., ¹²³I, ¹²⁵I, ¹³¹I), positioning 2-(4-iodophenyl)benzoxazole derivatives as potential theranostic agents for imaging or targeted radiotherapy.
Table 3: Comparative Effects of Halogen Substituents in Benzoxazole Bioactivity
Halogen (X) | Van der Waals Radius (pm) | Electronegativity | Key Influences on Benzoxazole Derivatives | Example Impact |
---|---|---|---|---|
Iodine (I) | 198 | 2.66 | Optimal hydrophobic filling; Strong π-donation; Metabolic stability; Halogen bonding potential; Radiolabel potential | Highest VEGFR-2 inhibition (12l IC₅₀=97nM); Strongest G4 stabilization; Longest in vivo half-life |
Bromine (Br) | 185 | 2.96 | Moderate bulk/hydrophobicity; Prone to metabolic debromination | Moderate VEGFR-2/ Topo II inhibition; Lower metabolic stability vs I |
Chlorine (Cl) | 175 | 3.16 | Common bioisostere; Balanced properties; Moderate metabolic stability | Widespread use (e.g., 12l precursor); Activity often lower than I/Br analogues |
Fluorine (F) | 147 | 3.98 | Strong σ-withdrawal; Minimal steric impact; High metabolic stability; No halogen bonding | Enhanced membrane permeability; Useful for CNS-targeting; Altered electronic effects |
The strategic incorporation of iodine, therefore, transforms 2-(4-iodophenyl)benzoxazole from a simple structural motif into a pharmacophore-optimized scaffold with enhanced target affinity, metabolic resilience, and potential for multifunctional (e.g., diagnostic) applications. Its development epitomizes the sophisticated application of halogen chemistry in modern medicinal chemistry [4] [5] [9].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: